molecular formula C15H10Cl2N2O2 B3184340 (S)-Lorazepam CAS No. 110032-65-0

(S)-Lorazepam

货号: B3184340
CAS 编号: 110032-65-0
分子量: 321.2 g/mol
InChI 键: DIWRORZWFLOCLC-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Lorazepam is a useful research compound. Its molecular formula is C15H10Cl2N2O2 and its molecular weight is 321.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Introduction to (S)-Lorazepam

This compound, a chiral benzodiazepine, is widely recognized for its anxiolytic, sedative, and anticonvulsant properties. It is primarily used in clinical settings for managing anxiety disorders, insomnia, and seizures. This article delves into the scientific research applications of this compound, highlighting its therapeutic uses, mechanisms of action, and implications in various medical fields.

Anxiety Disorders

This compound is FDA-approved for the short-term relief of anxiety symptoms associated with anxiety disorders. It is particularly effective in treating severe anxiety that is debilitating or distressing to individuals. The drug acts by enhancing the effects of GABA, a neurotransmitter that inhibits brain activity, thus promoting relaxation and reducing anxiety levels .

Insomnia

This compound is also utilized for managing insomnia related to anxiety. Its rapid onset of action makes it a preferred choice in acute situations where immediate sedation is required .

Seizure Management

This compound is indicated for the treatment of status epilepticus, a medical emergency characterized by prolonged seizures. It works effectively to terminate seizures and stabilize patients .

Anesthesia Premedication

In surgical settings, this compound serves as a premedication agent to alleviate anxiety and induce sedation or amnesia prior to procedures .

Off-Label Uses

Beyond its approved indications, this compound has several off-label applications:

  • Rapid tranquilization of agitated patients
  • Management of alcohol withdrawal syndromes
  • Treatment of muscle spasms
  • Alleviation of anticipatory nausea and vomiting in chemotherapy patients
  • Intervention in psychogenic catatonia .

Case Studies and Clinical Trials

  • Pediatric Status Epilepticus : A double-blinded, randomized controlled trial compared this compound with diazepam in pediatric patients experiencing status epilepticus. The study demonstrated that this compound was effective in terminating seizures and had a favorable safety profile .
  • Cancer Patient Outcomes : Research has shown that this compound may influence cancer patient survival outcomes. A study found that its use correlated with worsened progression-free survival in pancreatic cancer patients receiving chemotherapy. This highlights the need for further investigation into how benzodiazepines affect cancer treatment responses .
  • Neuromagnetic Studies : Investigations into the effects of this compound on auditory processing revealed alterations in neuromagnetic mismatch negativity responses, indicating its impact on cognitive functions related to auditory perception .

Data Summary

The following table summarizes key applications and findings related to this compound:

ApplicationIndicationStudy Reference
Anxiety DisordersShort-term relief
InsomniaManagement related to anxiety
Status EpilepticusTermination of prolonged seizures
Anesthesia PremedicationAlleviation of pre-surgical anxiety
Cancer Patient OutcomesImpact on survival rates in pancreatic cancer
Neuromagnetic EffectsChanges in auditory processing

常见问题

Basic Research Questions

Q. What experimental models are suitable for evaluating the GABAergic modulation effects of (S)-Lorazepam?

  • Methodological Answer : Utilize transcranial magnetic stimulation (TMS) protocols to assess cortical inhibition. For example, measure short latency afferent inhibition (SAI) and short latency intracortical inhibition (SICI) before and after administration. SAI reflects cholinergic activity, while SICI is GABAA-dependent. Administer this compound (e.g., 1–2 mg) in a double-blind, placebo-controlled crossover design, with neurophysiological recordings at baseline and post-administration intervals (e.g., 120 minutes) .

Q. How can chromatographic methods validate the purity of this compound in preclinical samples?

  • Methodological Answer : Employ reversed-phase HPLC with UV detection. Optimize mobile phases (e.g., acetonitrile:phosphate buffer) to achieve baseline separation of this compound from impurities or metabolites. Validate using retention time consistency (e.g., 6.4 min for lorazepam) and linear calibration curves (R² ≥ 0.99) over a concentration range (e.g., 10–500 ng/mL). Confirm specificity via spiked control matrices (e.g., brain homogenates) .

Q. What statistical approaches are recommended for comparing intranasal vs. intravenous this compound efficacy in preclinical seizure models?

  • Methodological Answer : Use non-parametric tests (Mann-Whitney U) for skewed data (e.g., seizure latency) or Student’s t-test for normally distributed endpoints (e.g., plasma concentration). For crossover designs, apply mixed-effects models to account for intra-subject variability. Report effect sizes and 95% confidence intervals to contextualize significance (p < 0.05) .

Advanced Research Questions

Q. How can conflicting data on this compound’s cortical excitation-inhibition balance be resolved?

  • Methodological Answer : this compound enhances GABAA activity, which may suppress cholinergic SAI but potentiate SICI. To address contradictions, design experiments with simultaneous TMS and EEG to capture dynamic cortical interactions. Apply repeated-measures ANOVA with factors for drug condition (placebo vs. active), time, and interaction effects. Post-hoc tests (e.g., Bonferroni-corrected t-tests) can isolate specific GABAergic vs. cholinergic mechanisms .

Q. What pharmacokinetic (PK) parameters should be prioritized in rodent models of status epilepticus (SE) treated with this compound?

  • Methodological Answer : Measure brain-to-plasma concentration ratios at serial timepoints (e.g., 10–60 minutes post-injection) using LC-MS/MS. Calculate median effective dose (ED50) via probit analysis of seizure suppression. Account for acidosis-induced PK shifts during SE by correlating serum pH with brain uptake. Target a serum concentration of ~200 ng/mL for 24-hour seizure protection .

Q. How do behavioral assays reconcile this compound’s anxiolytic effects with its impairment of memory retrieval?

  • Methodological Answer : In threat-learning paradigms, pair this compound administration (1 mg) with observational fear conditioning. Use skin conductance response (SCR) and subjective ratings to quantify anxiety reduction. Contrast with recall tasks (e.g., tip-of-the-tongue states) to assess memory errors. Apply Fisher’s exact tests to compare incorrect recall rates between drug and placebo groups, controlling for sedation covariates .

Q. Data Analysis & Reproducibility

Q. What steps ensure reproducibility in this compound studies involving steady-state auditory evoked potentials (SSAEPs)?

  • Methodological Answer : Standardize SSAEP protocols using 40 Hz amplitude-modulated tones. Preprocess MEG/EEG data with noise reduction (e.g., ICA) and baseline normalization. Use permutation testing (N=1000 repetitions) to compare drug vs. placebo conditions. Report effect sizes (Cohen’s d) for gamma-band power changes .

Q. How should researchers address batch variability in this compound stability testing?

  • Methodological Answer : Implement QC protocols per pharmacopeial guidelines (e.g., USP). Use FTIR for structural verification (e.g., 1133 cm⁻¹ and 828 cm⁻¹ peaks) and TLC for purity checks (Rf = 0.53 in chloroform:methanol). Include reference standards in each batch and validate inter-day precision (CV < 5%) .

Q. Contradictions & Limitations

Q. Why do some studies report minimal sedation with this compound despite its GABAergic potency?

  • Methodological Answer : Sedation thresholds vary by dose and administration route. In antiemetic trials (e.g., 0.5–2 mg IV), use patient-reported scales (e.g., VAS) to distinguish anxiolysis from sedation. Control for baseline anxiety levels and co-administered drugs (e.g., dexamethasone) that may mask sedative effects .

Q. How can preclinical findings on this compound’s brain penetration be translated to humans?

  • Methodological Answer : Scale PK parameters using allometric modeling (e.g., brain:plasma ratio ~0.9 in rats vs. 0.7 in humans). Adjust for species-specific protein binding (9.1% free fraction in rats vs. 8–12% in humans). Validate with microdialysis in non-human primates .

属性

CAS 编号

110032-65-0

分子式

C15H10Cl2N2O2

分子量

321.2 g/mol

IUPAC 名称

(3S)-7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m0/s1

InChI 键

DIWRORZWFLOCLC-HNNXBMFYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

手性 SMILES

C1=CC=C(C(=C1)C2=N[C@H](C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

规范 SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Key on ui other cas no.

110032-65-0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。